molecular formula C6H2BrClN2S B14043542 2-Bromo-4-chlorothieno[2,3-d]pyridazine

2-Bromo-4-chlorothieno[2,3-d]pyridazine

Cat. No.: B14043542
M. Wt: 249.52 g/mol
InChI Key: UEBANUDLZZYLRY-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClN2S. It is characterized by the presence of both bromine and chlorine atoms attached to a thieno[2,3-d]pyridazine core. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorothieno[2,3-d]pyridazine typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then subjected to further reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for scalability and cost-effectiveness. The process involves standard laboratory equipment and avoids the use of chromatography for purification. The overall yield of the product is approximately 49%, making it a practical and robust method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorothieno[2,3-d]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorothieno[2,3-d]pyridazine involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Bromo-4-chlorothieno[2,3-d]pyridazine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H2BrClN2S

Molecular Weight

249.52 g/mol

IUPAC Name

2-bromo-4-chlorothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H

InChI Key

UEBANUDLZZYLRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=NC(=C21)Cl)Br

Origin of Product

United States

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